molecular formula C6H7ClN2S B141379 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole CAS No. 138300-59-1

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Cat. No. B141379
M. Wt: 174.65 g/mol
InChI Key: VDUGMUQOYNINHU-UHFFFAOYSA-N
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Description

The compound "2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole" is a heterocyclic molecule that contains a thiadiazole ring, a structure known for its diverse biological activities. While the specific compound is not directly mentioned in the provided papers, related structures with thiadiazole moieties are extensively studied for their chemical reactivity and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and the use of various reagents and conditions. For instance, the synthesis of thiadiazoles derived from cyclopropane dicarboxylic acid is reported, where the reaction with thiosemicarbazide and phosphorous oxychloride leads to the formation of amino-thiadiazolyl cyclopropane derivatives . Similarly, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide demonstrates the use of cyanomethylene functionality to construct new heterocycles hybrid with a 1,3,4-thiadiazole moiety .

Molecular Structure Analysis

The molecular and crystal structure of thiadiazole derivatives can be characterized by spectroscopic techniques and X-ray diffraction. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined, showing crystallization in the orthorhombic space group and the presence of intermolecular hydrogen bonding . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Thiadiazoles can undergo various chemical reactions, including ring opening, nucleophilic substitution, and cyclization. The reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, for instance, involves ring opening to produce a thioketene intermediate that can further react with nucleophiles to form different heterocyclic compounds . Additionally, chlorine displacement by enolate-oxygen is another reaction pathway that can lead to the synthesis of novel heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, can be calculated using density functional theory (DFT) methods, as demonstrated for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . These properties are essential for the potential application of thiadiazole derivatives in fields like nonlinear optics (NLO) and as materials with specific functionalities.

Case Studies

Several of the synthesized thiadiazole derivatives have been evaluated for biological activities, such as anticancer properties. For example, a series of imidazo[2,1-b][1,3,4]-thiadiazole derivatives were tested for antitumor activity, with some showing selectivity toward leukemic cancer cell lines . Additionally, compounds with a 1,3,4-thiadiazole moiety have been assessed for insecticidal activity against cotton leaf worm, with certain derivatives exhibiting high insecticidal activity .

Scientific Research Applications

Application 1: Synthesis of Thiophene Derivatives

  • Methods and Procedures : A one-pot three-component reaction involving acetylacetone, aryl isothiocyanate, and 2-chloromethyl derivatives in the presence of K2CO3 produces thiophenes with antibacterial properties .
  • Results and Outcomes : The synthesized thiophenes exhibited excellent to good activity against Gram-negative microorganisms and moderate to low antifungal activity against Aspergillus niger and Candida albicans .

Application 2: Anticancer Agents Synthesis

  • Methods and Procedures : An improved one-step synthesis utilizing o-anthranilic acids as starting materials leads to the preparation of 2-chloromethyl-4(3H)-quinazolinones, which are then used to create anticancer agents .
  • Results and Outcomes : The novel 4-anilinoquinazoline derivatives showed promising anticancer activity in vitro .

Application 3: Porous Polymers Synthesis

  • Methods and Procedures : The synthesis involves creating polymers with pores that allow for efficient adsorption and separation processes .
  • Results and Outcomes : The polymers are characterized by their ability to perform efficient molecular separation and adsorption, which is crucial for their applications in various industries .

Application 4: Development of Organic Light-Emitting Diodes (OLEDs)

  • Methods and Procedures : The synthesis involves the reaction of phenyl isothiocyanate with α-halo compounds to produce polysubstituted thiophenes with a 2,6-pyridine moiety .
  • Results and Outcomes : The synthesized thiophenes are incorporated into OLEDs, improving their efficiency and lifespan due to their favorable electronic properties .

Application 5: Water Treatment

  • Methods and Procedures : HCPs are synthesized using Friedel-Craft reactions, introducing a large number of tiny pores into the polymers, which increases their reactivity and adsorption capacity .
  • Results and Outcomes : These polymers demonstrate efficient removal of contaminants from water, showcasing their potential in improving water purification processes .

Application 6: Drug Delivery Systems

  • Methods and Procedures : The polymers are designed to have a controlled pore size, allowing for the encapsulation and targeted release of therapeutic agents .
  • Results and Outcomes : The drug delivery systems created using these polymers are capable of releasing drugs at a controlled rate, enhancing the efficacy and safety of treatments .

Application 7: Synthesis of Antimicrobial Agents

  • Methods and Procedures : A one-pot three-component reaction involving acetylacetone, aryl isothiocyanate, and 2-chloromethyl derivatives in the presence of K2CO3 produces thiophenes .
  • Results and Outcomes : The synthesized compounds exhibited excellent to good activity against Gram-negative microorganisms and moderate to low antifungal activity .

Application 8: Synthesis of High Surface Area Polymers

  • Methods and Procedures : HCPs are synthesized by Friedel-Craft reactions, introducing a large number of tiny pores into the polymers .
  • Results and Outcomes : HCPs have been used for water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations due to their high surface area and porosity .

Application 9: Development of Cancer Therapeutics

  • Methods and Procedures : An improved one-step synthesis using o-anthranilic acids as starting materials leads to the preparation of these intermediates .
  • Results and Outcomes : The resulting quinazolinones have shown promising anticancer activity in vitro .

properties

IUPAC Name

2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUGMUQOYNINHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374002
Record name 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

CAS RN

138300-59-1
Record name 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
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